molecular formula C14H14N2O6S B2405801 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid CAS No. 1001567-00-5

5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid

Cat. No.: B2405801
CAS No.: 1001567-00-5
M. Wt: 338.33
InChI Key: GFHLFXXWXHHLPB-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid structure combining a pyridine-3-carboxylic acid (nicotinic acid) moiety with a 3,4-dimethoxyphenylsulfonylamino group. This molecular architecture is of significant interest for the development of enzyme inhibitors, as the pyridine carboxylic acid scaffold is a well-established privileged structure in pharmaceuticals . Derivatives of pyridine-3-carboxylic acid have demonstrated potent inhibitory effects against a range of therapeutic targets, including α-amylase, which is a key enzyme in the management of type 2 diabetes . The structural motifs present in this compound suggest potential for similar bioactivity, making it a valuable candidate for investigating new anti-hyperglycemic agents. The core value of this compound lies in its application as a key intermediate or lead compound in pharmacological screening. Researchers can utilize it to explore structure-activity relationships (SAR) aimed at optimizing potency and selectivity for specific enzymes or receptors. The presence of the sulfonylamino linker and the dimethoxyphenyl group may contribute to enhanced binding affinity through hydrogen bonding and hydrophobic interactions within enzyme active sites . Its mechanism of action in research settings is hypothesized to involve targeted enzyme inhibition, potentially interfering with substrate binding and catalytic function. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-12-4-3-11(6-13(12)22-2)23(19,20)16-10-5-9(14(17)18)7-15-8-10/h3-8,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHLFXXWXHHLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 3,4-dimethoxyaniline with a sulfonyl chloride to form the sulfonylamino derivative.

    Coupling with pyridine derivative: The sulfonylamino intermediate is then coupled with a pyridine-3-carboxylic acid derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonylamino group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. The sulfonylamino group allows for interactions with biological targets, making it a candidate for developing new therapeutic agents. Studies have shown that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyridine carboxylic acids exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the compound's ability to induce apoptosis through the activation of specific signaling pathways. This highlights the potential of 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid in cancer therapy.

Organic Synthesis

Building Block for Complex Molecules
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and reduction.

Reaction TypeExample ReagentsOutcome
OxidationPotassium permanganateFormation of oxidized derivatives
ReductionLithium aluminum hydrideProduction of reduced derivatives
SubstitutionAmines or thiols under basic conditionsGeneration of substituted derivatives

Synthetic Route
The synthesis typically involves multiple steps:

  • Formation of the sulfonylamino intermediate by reacting 3,4-dimethoxyaniline with a sulfonyl chloride.
  • Coupling the intermediate with a pyridine-3-carboxylic acid derivative using coupling reagents like EDCI or DCC.
  • Purification through recrystallization or chromatography.

Material Science

Novel Material Development
Research indicates that 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid can contribute to the development of materials with unique properties. Its chemical structure allows for the modification of physical properties such as solubility and thermal stability.

Case Study: Polymer Applications
In material science applications, compounds similar to 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid have been incorporated into polymer matrices to enhance mechanical strength and thermal resistance. This suggests that the compound could be used to improve existing materials or create new ones with tailored properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to the following analogs:

Curcumin Analogs with 3,4-Dimethoxyphenyl Substituents

  • Example Compounds: (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)
  • Key Comparisons: Structural Differences: Unlike the target compound, these analogs feature α,β-unsaturated ketone systems and cyclopentanone/cyclohexanone backbones. However, the shared 3,4-dimethoxyphenyl group suggests similar electron-donating effects. Bioactivity:
  • Antioxidant Activity: Compounds 3d and 3e exhibit strong free radical scavenging (IC₅₀ ~5–10 μM), attributed to methoxy and phenolic groups stabilizing reactive intermediates.
  • Enzyme Inhibition : 3d is a potent ACE inhibitor (IC₅₀ ~8 μM), while 3e shows tyrosinase inhibition (~70% at 50 μM). The sulfonamide group in the target compound may enhance binding to enzyme active sites compared to acryloyl groups .

Sulfonamide-Linked Carboxylic Acid Derivatives

  • Example Compounds: 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (CAS 880809-62-1) 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid (CAS 444937-77-3)
  • Key Comparisons: Structural Differences: These compounds replace the pyridine ring with a benzoic acid core but retain sulfonamide or sulfonylamino linkages. Bioactivity: Sulfonamide derivatives are often associated with protease or kinase inhibition, though specific data for these analogs are unavailable .

Pyridine-Carboxylic Acid Derivatives with Aromatic Substituents

  • Example Compound :
    • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid (CAS 364064-17-5)
  • Key Comparisons: Structural Differences: The fluorophenyl group vs. the sulfonylamino-dimethoxyphenyl group alters electronic and steric profiles.

Imidazo-Pyridine Derivatives with Methoxyphenyl Groups

  • Example Compound :
    • Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (VI116)
  • Key Comparisons: Structural Differences: VI116 incorporates an imidazo-pyridine fused ring system, which may confer rigidity and planar geometry for intercalation or protein binding.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Bioactivity
Target Compound Pyridine-3-carboxylic acid 5-[(3,4-Dimethoxyphenyl)sulfonylamino] Hypothesized enzyme inhibition
Curcumin Analog 3d Cyclopentanone 3,4-Dimethoxyphenyl, acryloyl ACE inhibition (IC₅₀ ~8 μM)
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid Benzoic acid Sulfonamide, chloro, ethoxy Unknown (structural analog)
5-(4-Fluorophenyl)pyridine-3-carboxylic acid Pyridine-3-carboxylic acid 4-Fluorophenyl Unknown (electronic effects study)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~349.35 ~2.1 Moderate (aqueous)
Curcumin Analog 3d ~424.44 ~3.5 Low
5-(4-Fluorophenyl)pyridine-3-carboxylic acid 217.20 ~1.8 High

Research Findings and Insights

  • Role of Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound and curcumin analogs enhances antioxidant activity by stabilizing radical intermediates through electron donation .
  • Sulfonamide vs. Acryloyl Groups : Sulfonamides (target compound) may offer better hydrolytic stability and hydrogen-bonding capacity compared to acryloyl groups (curcumin analogs), which are prone to Michael addition reactions .

Limitations and Contradictions

  • The evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs.
  • While curcumin analogs show ACE and tyrosinase inhibition, sulfonamide derivatives may have divergent targets (e.g., proteases or kinases) .

Biological Activity

5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonylamino group and a carboxylic acid group. The presence of these functional groups significantly influences its biological interactions.

The biological activity of 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The sulfonylamino group can form hydrogen bonds, while the pyridine ring can engage in π-π stacking interactions. These interactions may modulate the function of proteins or enzymes, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyridine carboxylic acids can inhibit cancer cell proliferation. The specific compound may interact with pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. Results indicated that these compounds could reduce cell viability significantly, suggesting a potential role in cancer therapy .
  • Enzyme Interaction :
    • Research focusing on NMDA receptor antagonists revealed that similar pyridine derivatives could inhibit receptor activity, which is crucial in neuropharmacology for treating conditions like Alzheimer's disease .
  • Inflammation Models :
    • In vivo studies demonstrated that compounds with sulfonylamino groups could reduce inflammation markers in animal models, indicating their therapeutic potential for inflammatory diseases .

Comparative Analysis

To understand the uniqueness of 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-2-carboxylic acidDifferent position of carboxylic groupModerate enzyme inhibition
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-4-carboxylic acidSimilar structure but different substitutionLower antitumor activity

Q & A

Q. What are the recommended synthetic routes for 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-component reaction (MCR) approach using sulfamic acid catalysis (as in ) is viable. Optimize by adjusting stoichiometry (e.g., 1.0 mmol amine, 0.5 mmol acetylacetate, 0.1 mmol sulfamic acid) and solvent polarity (ethanol preferred for solubility). Monitor via TLC (8–12 hrs) and purify via column chromatography. For pyridine ring formation, consider cyclization of pre-functionalized intermediates under mild acidic conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H NMR (δ 1.27–7.40 ppm for proton environments), IR (key peaks: ~1742 cm⁻¹ for ester/acid C=O, 2245 cm⁻¹ for nitriles if intermediates), and LC-MS (e.g., m/z 584.21 for analogous compounds). Compare spectral data to structurally related pyridine-carboxylic acids (). Validate purity via HPLC (>95% by area normalization) .

Q. What solvent systems are optimal for solubility studies?

  • Methodological Answer : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar). For quantitative analysis, use UV-Vis spectroscopy at λmax ~260–280 nm (pyridine absorption band). Note that sulfonamide groups may enhance solubility in aqueous buffers at pH 7.4 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

  • Methodological Answer : Focus on modifying the 3,4-dimethoxyphenyl and sulfonylamino moieties. Synthesize analogs with halogenated phenyl groups (e.g., 4-fluorophenyl, ) or altered sulfonamide substituents. Test against enzymes like carbonic anhydrase or kinases via fluorometric assays. Use molecular docking to predict binding affinities to active sites (e.g., imidazo[4,5-c]pyridine derivatives in ) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Perform dose-response assays (0.1–100 µM) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7). Use ANOVA to identify statistically significant outliers. Investigate metabolic stability (e.g., liver microsome assays) and efflux pump activity (P-gp inhibition studies). Cross-reference with toxicity databases (NLM CIP, ) to contextualize results .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hrs. For hydrolytically labile groups (e.g., sulfonamide), consider prodrug strategies (e.g., esterification of the carboxylic acid, ). Compare half-life (t½) to related imidazo-pyridine derivatives () .

Q. What analytical methods validate the compound’s interaction with serum proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to human serum albumin (HSA). Prepare HSA solutions (1–10 µM) in PBS and titrate with the compound (0.5–50 µM). Analyze data with a 1:1 binding model. For competitive binding, pre-saturate HSA with warfarin (Site I) or ibuprofen (Site II) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Replicate protocols from peer-reviewed sources (e.g., ) with strict control of moisture (use anhydrous solvents) and temperature (±2°C). Characterize by-products via LC-MS/MS. If yields remain inconsistent, explore alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis for faster kinetics .

Q. What computational tools predict metabolic pathways and potential drug-drug interactions?

  • Methodological Answer : Use SwissADME for CYP450 metabolism predictions and Meteor Nexus for metabolite identification. Cross-validate with experimental data from hepatocyte incubations. For interactions, screen against CYP3A4/2D6 using fluorogenic substrates (, NLM resources) .

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